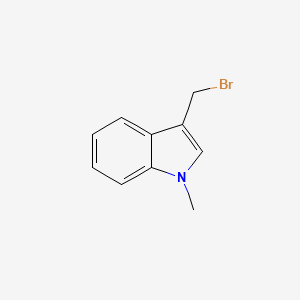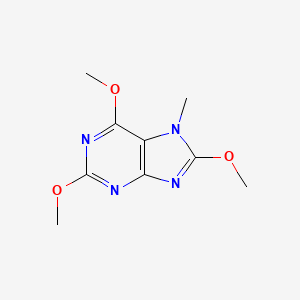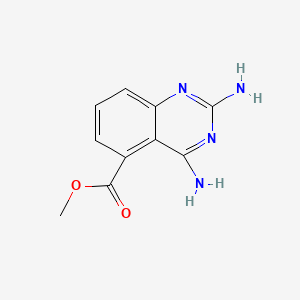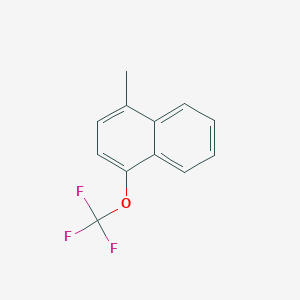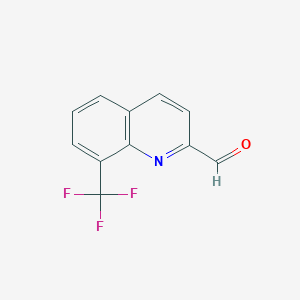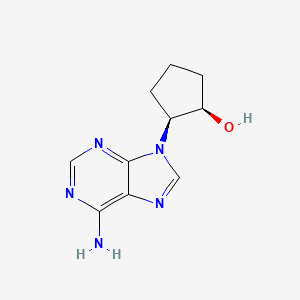
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol is a chemical compound with the molecular formula C10H13N5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol typically involves the cyclization of a suitable precursor. One common method involves the reaction of 6-amino-9H-purine with a cyclopentanol derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated cyclopentanol derivative .
Applications De Recherche Scientifique
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by mimicking the structure of natural nucleotides. This can interfere with DNA and RNA synthesis, leading to potential therapeutic effects against viral infections and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-amino-9H-purin-9-ylmethanol
- 2-amino-6-cyclopropylamino-9H-purine
- Cyclohexanol, 2-(6-amino-9H-purin-9-yl)-, cis-
Uniqueness
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol is unique due to its specific stereochemistry and the presence of both a purine ring and a cyclopentanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
719-76-6 |
|---|---|
Formule moléculaire |
C10H13N5O |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(1R,2S)-2-(6-aminopurin-9-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-2-1-3-7(6)16/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 |
Clé InChI |
MHPNWYKTHPYOJP-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


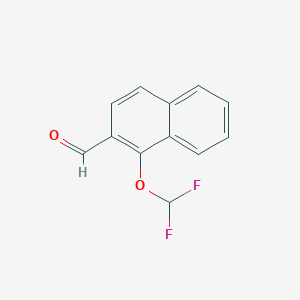
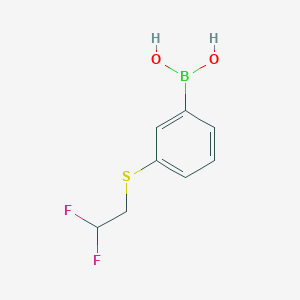
![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)

